N-cyclohexyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-cyclohexyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
The synthesis of N-cyclohexyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the phenyl and trifluoromethyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques .
Chemical Reactions Analysis
N-cyclohexyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms can be replaced by other nucleophiles like amines or thiols.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic systems
Scientific Research Applications
N-cyclohexyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antitubercular agent, showing activity against Mycobacterium tuberculosis.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, including potential pharmaceuticals and agrochemicals.
Catalysis: It is used in the development of organocatalysts for promoting various organic transformations.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or proteins critical for the survival of pathogens like Mycobacterium tuberculosis. The trifluoromethyl group enhances its binding affinity and metabolic stability, making it a potent inhibitor .
Comparison with Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound also shows antitubercular activity but differs in its substitution pattern, affecting its potency and selectivity.
3,5-Bis(trifluoromethyl)aniline: While structurally simpler, this compound shares the trifluoromethyl groups, contributing to its reactivity and applications in organic synthesis.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Used as an organocatalyst, this compound highlights the versatility of trifluoromethyl-substituted aromatic systems in catalysis.
N-cyclohexyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine stands out due to its unique combination of structural features, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C25H23F3N4 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-cyclohexyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C25H23F3N4/c26-25(27,28)18-10-7-13-20(14-18)32-15-21(17-8-3-1-4-9-17)22-23(29-16-30-24(22)32)31-19-11-5-2-6-12-19/h1,3-4,7-10,13-16,19H,2,5-6,11-12H2,(H,29,30,31) |
InChI Key |
DWLVMZXZUXQFRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C3C(=CN(C3=NC=N2)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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